molecular formula C10H14ClN3O B2574044 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 2034514-60-6

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B2574044
CAS No.: 2034514-60-6
M. Wt: 227.69
InChI Key: ZHOKATLRXNWADK-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 5-chloropyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylmorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOKATLRXNWADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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